

2-Bromo-5-(trifluoromethyl)benzoic acid

molecular weight

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Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)benzoic acid
Cat. No.:	B074667

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An In-depth Technical Guide to **2-Bromo-5-(trifluoromethyl)benzoic acid**

Abstract

2-Bromo-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a trifluoromethyl group meta to it, provides two distinct points for chemical modification. The presence of the trifluoromethyl (CF_3) group is particularly significant, as it can profoundly influence the physicochemical and biological properties of derivative molecules, such as metabolic stability, lipophilicity, and binding affinity.^{[1][2]} This guide provides a comprehensive overview of the compound's core properties, outlines a robust synthetic methodology and analytical characterization protocol, discusses its applications in drug discovery, and details essential safety and handling procedures for laboratory and industrial settings.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a chemical reagent is the cornerstone of its effective application. **2-Bromo-5-(trifluoromethyl)benzoic acid** is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.^[2] Its key identifiers and properties are summarized below.

Chemical Structure

The structure combines a benzoic acid core with two key functional groups that dictate its reactivity and utility.

Caption: Chemical Structure of **2-Bromo-5-(trifluoromethyl)benzoic acid**.

Quantitative Data Summary

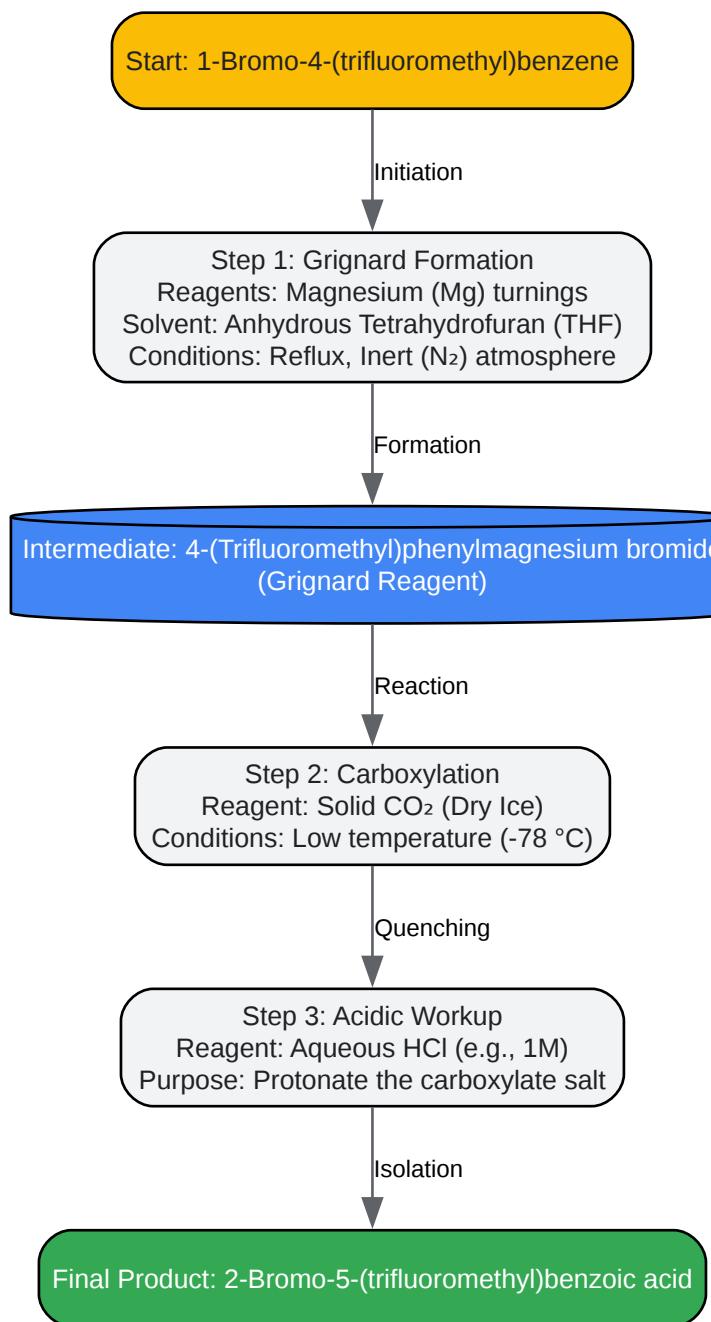
Property	Value	Source(s)
Molecular Weight	269.02 g/mol	[2] [3] [4] [5] [6] [7]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂	[2] [3] [4] [6] [7]
CAS Number	1483-56-3	[3] [4] [6]
Physical Form	White to light yellow powder/crystal	[2] [5]
Melting Point	133 - 137 °C	[2]
Solubility	Slightly soluble in water	[3]
SMILES	O=C(O)C1=CC(C(F)(F)F)=CC=C1Br	[4]
InChI Key	SWSCMXZZHFRZLX-UHFFFAOYSA-N	

Synthesis & Mechanistic Insights

While several specific routes may exist, a robust and common strategy for the synthesis of aromatic carboxylic acids is through the carboxylation of a Grignard reagent. This approach is highly effective for installing the carboxylic acid group onto the aromatic ring.

Proposed Synthetic Workflow

The synthesis can be logically envisioned as a two-step process starting from the commercially available 1-bromo-4-(trifluoromethyl)benzene. The process involves the formation of a Grignard reagent, followed by quenching with solid carbon dioxide (dry ice).



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Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize **2-Bromo-5-(trifluoromethyl)benzoic acid** via Grignard carboxylation.

Materials:

- 1-bromo-4-(trifluoromethyl)benzene
- Magnesium (Mg) turnings, activated
- Anhydrous tetrahydrofuran (THF)
- Iodine crystal (for initiation)
- Solid carbon dioxide (dry ice), crushed
- 1M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Toluene or Ethyl Acetate (for extraction)

Procedure:

- Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture, which quenches Grignard reagents.
- Grignard Reagent Formation:
 - Place magnesium turnings (1.2 eq.) in the flask under a positive pressure of nitrogen.
 - Add a small crystal of iodine. The purple color will fade as the magnesium is activated.
 - Add a small portion of anhydrous THF via syringe.
 - Dissolve 1-bromo-4-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF in the dropping funnel.
 - Add a small amount of the bromide solution to the magnesium slurry to initiate the reaction, which is indicated by gentle refluxing and the disappearance of the iodine color.

[8]

- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to heat the mixture at reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.^[8] The solution should turn a dark brown or grey color.
- Carboxylation:
 - Cool the reaction mixture to ambient temperature and then to -78 °C using a dry ice/acetone bath.
 - In a separate, dry beaker, crush an excess of dry ice (approx. 5-10 eq.).
 - Under vigorous stirring, transfer the cooled Grignard solution via cannula onto the crushed dry ice. Causality Note: Performing this at low temperature prevents side reactions, such as the Grignard reagent reacting with the newly formed carboxylate.
 - Allow the mixture to warm slowly to room temperature as the excess CO₂ sublimes.
- Workup and Isolation:
 - Slowly add 1M HCl to the reaction mixture to quench any remaining Grignard reagent and to protonate the magnesium carboxylate salt.^[8]
 - Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure **2-Bromo-5-(trifluoromethyl)benzoic acid**.

Applications in Drug Discovery and Development

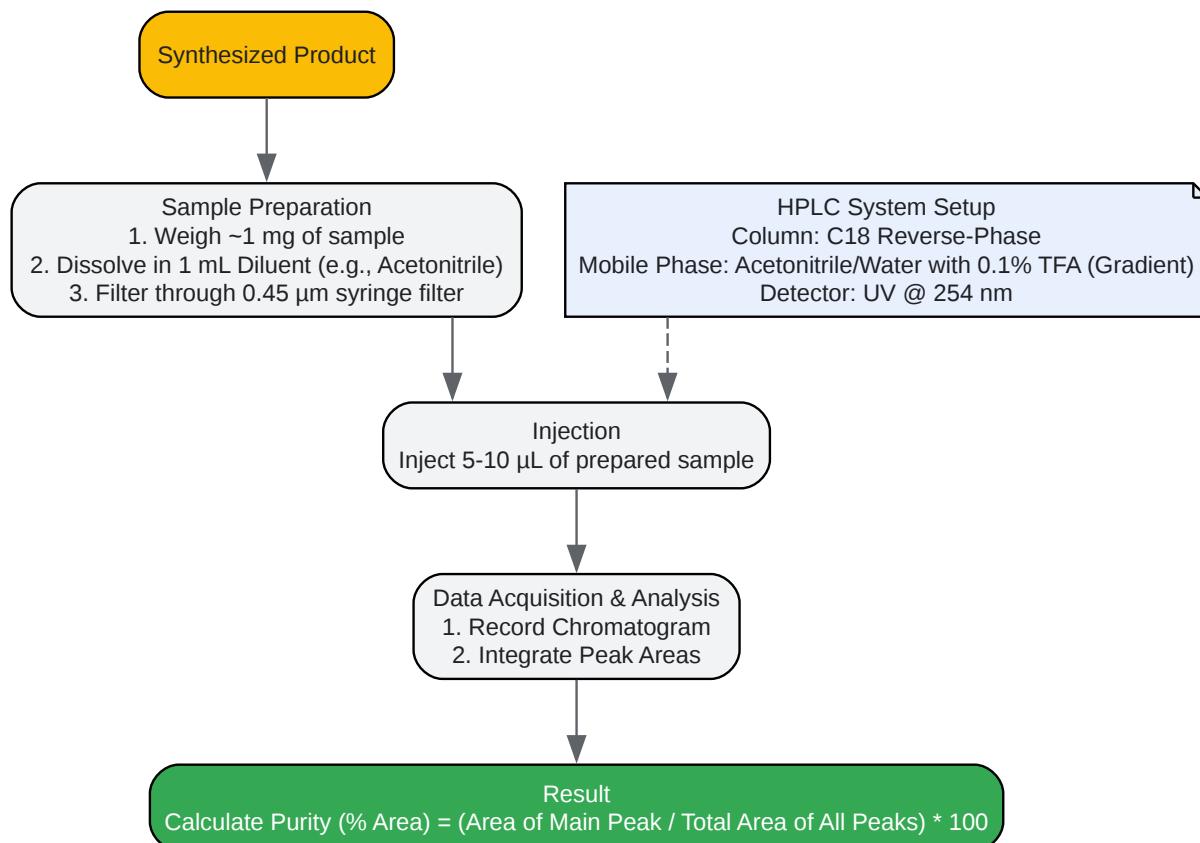
The title compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, especially active pharmaceutical ingredients (APIs).^{[3][9][10]}

- **Scaffold for Complex Synthesis:** The bromine atom is amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds.^[9] The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction.
- **Role of the Trifluoromethyl Group:** The CF_3 group is a bioisostere of several other chemical groups and is highly valued in medicinal chemistry.^[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's profile by:
 - Increasing Metabolic Stability: Blocking sites of oxidative metabolism.^[1]
 - Improving Membrane Permeability: Enhancing absorption and distribution.
 - Modulating Acidity/Basicity: The pKa of nearby functional groups can be fine-tuned.
 - Enhancing Binding Affinity: Through favorable interactions with protein targets.

Analytical Characterization

Ensuring the purity and identity of the synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Analytical Workflow: Purity by HPLC



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Caption: General experimental workflow for purity analysis by HPLC.[11]

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of **2-Bromo-5-(trifluoromethyl)benzoic acid**.

Apparatus & Reagents:

- HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Trifluoroacetic acid (TFA).

- Sample of synthesized product.

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
- Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - UV Detection: 254 nm.
 - Injection Volume: 10 μ L.
 - Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 95% B
 - 15-18 min: 95% B
 - 18-19 min: 95% to 30% B
 - 19-25 min: 30% B (re-equilibration)
- Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A high purity sample should exhibit a single major peak.

Safety, Handling, and Storage

Proper handling of **2-Bromo-5-(trifluoromethyl)benzoic acid** is essential to ensure laboratory safety. The compound is classified as an irritant.[\[12\]](#)

GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Skin Irritation	H315	Causes skin irritation	[12] [13]
Eye Irritation	H319	Causes serious eye irritation	[12] [13]
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation	[12]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[12\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[\[12\]](#)[\[14\]](#)
- Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved particulate respirator.[\[14\]](#)

First Aid Measures

- Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[\[12\]](#)[\[14\]](#)
- Skin Contact: Immediately wash skin with plenty of soap and water. If irritation persists, seek medical attention.[\[14\]](#)
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[\[14\]](#)

- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[15]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][14] Keep locked up and away from incompatible materials such as strong oxidizing agents.

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